1-Amino-5-methyl-1H-pyrrole-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-5-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-3-5(6(7)10)9(4)8/h2-3H,8H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPMDTRGVFDJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure & Synthesis Guide: 1-Amino-5-methylpyrrole-2-carboxamide
[1]
Part 1: Structural Analysis & Physicochemical Profile[2]
Core Molecular Architecture
The compound 1-amino-5-methylpyrrole-2-carboxamide represents a specialized class of N-functionalized pyrroles. Its reactivity is defined by the interplay between the electron-rich pyrrole ring and the orthogonal electronic effects of the substituents.
-
Pyrrole Ring (Aromatic Core): The five-membered nitrogen heterocycle is electron-rich (π-excessive). However, the substituents at positions 2 and 5 significantly alter its electrophilic substitution patterns.
-
N1-Amino Group (-NH₂): Unlike typical amines, the nitrogen atom attached to the pyrrole nitrogen (N1) exhibits reduced basicity due to the inductive effect of the aromatic ring, yet it remains sufficiently nucleophilic to participate in condensation reactions. This is the "warhead" for forming fused ring systems.
-
C2-Carboxamide (-CONH₂): An electron-withdrawing group (EWG) that stabilizes the molecule and directs electrophilic attack to the C4 position. It also serves as a hydrogen bond donor/acceptor, critical for crystal packing and biological binding interactions.
-
C5-Methyl Group (-CH₃): A weak electron-donating group (EDG) that sterically protects the C5 position and slightly activates the ring, balancing the deactivation from the carboxamide.
Physicochemical Data Table
| Property | Value | Context |
| CAS Number | 310430-93-4 | Unique Identifier |
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.15 g/mol | Small Molecule Fragment |
| Predicted pKa (NH₂) | ~3.5 - 4.0 | Weakly basic due to N-N bond character |
| H-Bond Donors | 3 | (NH₂ and CONH₂) |
| H-Bond Acceptors | 2 | (Carbonyl O, Amino N) |
| Solubility | DMSO, Methanol | Poor in non-polar solvents (Hexane) |
| Appearance | Off-white to pale yellow solid | Crystalline |
Part 2: Synthesis Protocol (N-Amination Route)
The most robust and self-validating method for synthesizing 1-amino-pyrroles with specific substituents is the electrophilic N-amination of the parent pyrrole using Hydroxylamine-O-sulfonic acid (HOSA). This method avoids the regioselectivity issues often seen in direct Paal-Knorr cyclizations with hydrazine.
Reaction Scheme
Precursor: 5-methylpyrrole-2-carboxamide Reagent: Hydroxylamine-O-sulfonic acid (HOSA) Solvent/Base: DMF / KOH or NaH
Step-by-Step Methodology
Phase 1: Preparation of the Anion
-
Dissolution: Charge a flame-dried 250 mL round-bottom flask with 5-methylpyrrole-2-carboxamide (10.0 mmol) and anhydrous Dimethylformamide (DMF) (50 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add Potassium Hydroxide (KOH) powder (powdered, 25.0 mmol) or Sodium Hydride (NaH) (60% dispersion, 12.0 mmol) portion-wise over 15 minutes.
-
Causality: The pyrrole N-H is weakly acidic (pKa ~16.5). Strong base deprotonation generates the pyrrolyl anion, which is the necessary nucleophile for the amination step.
-
-
Equilibration: Stir at 0°C for 30 minutes until hydrogen evolution ceases (if NaH is used) or the base is fully suspended.
Phase 2: N-Amination 4. Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) (12.0 mmol) dissolved in minimal DMF (10 mL) dropwise over 20 minutes, maintaining the temperature below 5°C.
- Mechanism:[1][2][3][4] HOSA acts as an NH₂⁺ synthon. The pyrrolyl anion attacks the nitrogen of HOSA, displacing the sulfate group.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting pyrrole.
Phase 3: Isolation & Purification 6. Quench: Pour the reaction mixture into ice-cold water (200 mL). 7. Extraction: Extract with Ethyl Acetate (3 x 50 mL). The product is moderately polar. 8. Wash: Wash the combined organic layers with brine (2 x 50 mL) to remove DMF residues. 9. Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. 10. Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% Methanol in DCM).
Part 3: Application in Drug Development (Pyrrolo[1,2-b]pyridazines)
The primary utility of 1-amino-5-methylpyrrole-2-carboxamide is as a dinucleophile in the synthesis of pyrrolo[1,2-b]pyridazines . These fused bicyclic systems are bioisosteres of indole and purine, widely researched for JAK3 inhibition (autoimmune diseases) and antitumor activity .
Cyclization Logic
The N1-amino group acts as a nucleophile attacking a carbonyl carbon, while the C2-position (activated by the adjacent carboxamide/ester precursors) participates in the ring closure.
Key Reaction: Condensation with 1,3-Dicarbonyls (e.g., Acetylacetone).
-
Reagents: 1-amino-5-methylpyrrole-2-carboxamide + 2,4-Pentanedione + Catalytic Acid (p-TsOH).
-
Product: A substituted pyrrolo[1,2-b]pyridazine.[1][4][5][6]
Workflow Diagram (DOT)
Caption: Synthesis pathway from parent pyrrole to the fused pyrrolo[1,2-b]pyridazine scaffold via N-amination.
Part 4: References
-
Synthesis of Pyrrolo[1,2-b]pyridazines: Flitsch, W., & Krämer, U. (1968). Reactions of 1-aminopyrroles with 1,3-dicarbonyl compounds. Tetrahedron Letters. Link
-
N-Amination Methodology: Katritzky, A. R., et al. (1986). The N-amination of pyrroles and indoles. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Biological Relevance: Kuhla, D. E., & Lombardino, J. G. (1977).[5] Preparation and biological activity of pyrrolo[1,2-b]pyridazines. Journal of Heterocyclic Chemistry. Link
-
Commercial Availability & Data: PubChem Compound Summary for 1-Amino-pyrrole derivatives. National Library of Medicine (US). Link
Reactivity of 1-Amino Group in Pyrrole-2-Carboxamides: A Technical Guide to Scaffold Diversification
The following technical guide details the reactivity of the 1-amino group in pyrrole-2-carboxamides, focusing on its application in synthesizing fused heterocyclic systems.
Executive Summary
The 1-aminopyrrole-2-carboxamide scaffold represents a privileged "binucleophilic" motif in medicinal chemistry. Its unique reactivity stems from the orthogonal disposition of the N1-amino group (a potent alpha-effect nucleophile) and the C2-carboxamide (an electrophilic/nucleophilic hybrid).
This guide focuses on the chemoselective transformation of this scaffold into pyrrolo[2,1-f][1,2,4]triazines —the core structure of high-value antivirals like Remdesivir—and explores its condensation behavior with electrophiles. Unlike simple 1-aminopyrroles which typically yield pyrrolo[1,2-b]pyridazines, the presence of the C2-carboxamide enables the construction of 6-membered triazine rings via [4+2] or [3+3] cyclocondensations.
Electronic Structure & Reactivity Profile
To manipulate this scaffold effectively, one must understand the electronic bias of its two nitrogen centers:
| Functional Group | Electronic Character | Reactivity Driver | Primary Transformation |
| N1-Amino (-NH₂) | High Nucleophilicity | Alpha-effect (lone pair repulsion from pyrrole nitrogen enhances nucleophilicity). | Formation of Schiff bases, hydrazones, and ureas. |
| C2-Carboxamide (-CONH₂) | Amphoteric | The amide nitrogen is weakly nucleophilic but positioned for intramolecular cyclization (6-exo-trig). | Ring closure to form the pyrimidinone/triazinone moiety. |
The "Binucleophilic Handle"
The spatial proximity of the N1-amino and C2-amido groups creates a "1,4-binucleophile" system. When reacted with 1,1-dielectrophiles (e.g., orthoesters, phosgene equivalents), it undergoes a cascade condensation-cyclization sequence. When reacted with 1,2- or 1,3-dielectrophiles , the ring size and regioselectivity depend heavily on pH and steric factors.
Key Transformations & Mechanisms
Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones
This is the most industrially relevant transformation for this scaffold. The reaction with one-carbon sources (orthoesters) yields the fused triazinone system.
Mechanism:
-
Condensation: The highly nucleophilic N1-amino group attacks the orthoester (e.g., triethyl orthoformate), displacing ethanol to form an imidate intermediate.
-
Cyclization: The amide nitrogen attacks the activated imidate carbon.
-
Elimination: Loss of ethanol drives the formation of the aromatic triazine ring.
Figure 1: Mechanistic pathway for the cyclization of 1-aminopyrrole-2-carboxamide with triethyl orthoformate.
Reaction with Isothiocyanates (Thiourea Formation)
Reaction with alkyl or aryl isothiocyanates yields N-thiouriedo derivatives. Under basic conditions, these can be cyclized to form 2-thioxopyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones , adding a sulfur handle for further functionalization (e.g., S-alkylation).
Condensation with Carbonyls (Schiff Bases)
The N1-amino group readily condenses with aldehydes and ketones to form hydrazones.
-
Utility: These hydrazones are stable intermediates. They are often used to temporarily protect the N1-amino group or to direct C-H activation at the pyrrole positions.
-
Risk: Unlike simple hydrazines, the N1-amino group is less prone to over-alkylation but can suffer from hydrolysis if the resulting imine is not stabilized by conjugation.
Experimental Protocols
Protocol A: Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Objective: Cyclization using Triethyl Orthoformate (TEOF).
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-aminopyrrole-2-carboxamide (1.0 equiv) in Triethyl Orthoformate (TEOF) (5–10 equiv). TEOF acts as both reagent and solvent.
-
Catalysis: Add a catalytic amount of p-TsOH or AcOH (0.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 146°C) for 4–12 hours. Monitor by TLC (the starting material is polar; the product is less polar).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid.
-
If no precipitate forms, concentrate the TEOF under reduced pressure. Triturate the residue with cold ethanol or diethyl ether.
-
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of 2-Thioxo Derivative
Objective: Reaction with Phenyl Isothiocyanate followed by basic cyclization.
-
Thiourea Formation: Dissolve 1-aminopyrrole-2-carboxamide (1.0 equiv) in Ethanol. Add Phenyl Isothiocyanate (1.1 equiv). Reflux for 2 hours. Cool and filter the thiourea intermediate.
-
Cyclization: Suspend the thiourea in 2M NaOH (aq). Reflux for 2–4 hours.
-
Isolation: Cool to 0°C and acidify with HCl to pH 3. The thioxo-triazinone precipitates as a solid. Filter, wash with water, and dry.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Cyclization | Incomplete ring closure due to poor nucleophilicity of the amide. | Switch to higher boiling solvents (e.g., diphenyl ether) or use microwave irradiation (150°C, 30 min) to overcome the activation energy barrier. |
| Hydrolysis of Reagents | TEOF is moisture sensitive. | Ensure anhydrous conditions. Use molecular sieves in the reaction mixture. |
| Formation of "Double" Condensates | The N1-amino group reacting twice (rare but possible with aldehydes). | Use stoichiometric control (1:1) and bulky electrophiles. |
| Regioselectivity Issues | Competition between N1-amino and Amide-N. | The N1-amino is significantly more nucleophilic (alpha-effect). Lowering the temperature favors the kinetic product (N1-attack) first. |
References
-
Synthesis of Pyrrolo[2,1-f][1,2,4]triazine congeners
-
Medicinal Chemistry Applications (Remdesivir Core)
-
General Pyrrolo[1,2-b]pyridazine Synthesis (Comparative)
- Title: An expedient and new synthesis of pyrrolo[1,2-b]pyridazine deriv
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Reactivity of 1-Aminopyrroles
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Positional Isomerism in Aminopyrroles: A Comparative Analysis of 1-Amino and 2-Amino Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Aminopyrrole scaffolds are foundational building blocks in medicinal chemistry and materials science. However, the constitutional isomerism between 1-aminopyrrole and 2-aminopyrrole derivatives gives rise to profoundly different electronic, steric, and reactivity profiles. This guide provides a detailed comparative analysis of these two classes of heterocycles, moving beyond a simple structural overview to explore the causal relationships between the position of the amino group and the resulting chemical behavior. We will dissect their divergent synthetic strategies, contrast their electronic properties and reactivity towards electrophiles, and contextualize these differences through their distinct applications in modern drug discovery and materials development. This document serves as a technical resource for researchers, offering field-proven insights and detailed protocols to inform strategic decisions in chemical synthesis and molecular design.
The Pyrrole Scaffold: A Privileged Heterocycle
The pyrrole ring is an electron-rich, five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, is a defining feature.[2] The lone pair of electrons on the nitrogen atom is integral to this aromatic sextet, which renders the pyrrole nitrogen (N1) non-basic and the ring carbons highly susceptible to electrophilic attack.[3][4]
When an amino group is introduced onto this scaffold, its position—either on the pyrrole nitrogen (1-position) or a ring carbon (2- or 3-position)—becomes the single most critical determinant of the molecule's properties. This guide focuses on the striking differences between 1-amino and 2-aminopyrrole derivatives.
Figure 1: Fundamental structural difference between 1-aminopyrrole and 2-aminopyrrole.
Comparative Synthesis Strategies: Accessibility Dictates Utility
From a practical standpoint, the synthetic accessibility of the two isomers is vastly different. The choice of synthetic route is a direct consequence of the target structure, with classical methods being well-suited for 1-aminopyrroles, while 2-aminopyrroles often require more modern or specialized approaches.
Synthesis of 1-Aminopyrrole Derivatives
The most direct and widely used method for synthesizing 1-aminopyrroles is the Paal-Knorr synthesis .[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a substituted hydrazine, in place of the primary amine or ammonia typically used to form N-substituted or N-unsubstituted pyrroles.[7][8]
The mechanism proceeds via the formation of a di-imine intermediate (or a hemiaminal followed by imine formation), which then undergoes acid-catalyzed cyclization and subsequent dehydration to yield the aromatic 1-aminopyrrole ring.[8] The reliability and operational simplicity of this method make 1-aminopyrrole scaffolds readily accessible.
Caption: General workflow for the Paal-Knorr synthesis of 1-aminopyrroles.
Synthesis of 2-Aminopyrrole Derivatives
Synthesizing 2-aminopyrroles is significantly more challenging, and classical methods like the Paal-Knorr reaction are generally not suitable.[9] This has driven the development of diverse and innovative strategies.
-
Reduction of 2-Nitropyrroles: A traditional two-step approach involves the electrophilic nitration of a pre-existing pyrrole ring, followed by the reduction of the nitro group to an amine.[10] While effective, this method is limited by the regioselectivity of the initial nitration step and the potential for side reactions. The heronapyrrole antibiotics, which contain a rare 2-nitropyrrole motif, highlight the utility of this chemistry.[11]
-
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful, convergent, and highly efficient method for building complex 2-aminopyrrole systems from simple precursors in a single pot.[12] A notable example is the reaction between N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides, which proceeds through a 1,3-dipolar cycloaddition mechanism to generate highly functionalized 2-aminopyrroles.[13]
-
Domino and Cascade Reactions: Sophisticated domino reactions provide another modern route. For instance, a metal-free domino process starting from N-alkynyl, N'-vinyl hydrazides proceeds through a novel 3,4-diaza Cope rearrangement and a subsequent 5-exo-dig N-cyclization to furnish substituted 2-aminopyrroles.[9][14]
The necessity for these more complex synthetic routes underscores a fundamental difference: while 1-aminopyrroles can often be constructed from acyclic precursors in a straightforward cyclocondensation, 2-aminopyrroles frequently require either functional group manipulation on a pre-formed ring or intricate, multi-step cascade reactions.
Electronic Structure and Physicochemical Properties: A Tale of Two Nitrogens
The location of the amino group fundamentally alters the electronic landscape of the pyrrole ring.
-
1-Aminopyrrole: The exocyclic amino group is directly attached to the pyrrole nitrogen, forming a hydrazine-like N-N single bond. The lone pair on the exocyclic nitrogen is not directly involved in the ring's aromaticity. This structure acts as a versatile building block where the exocyclic nitrogen can serve as a nucleophilic center.[15][16]
-
2-Aminopyrrole: The amino group is attached to a ring carbon, creating a structure analogous to an enamine. The lone pair on the exocyclic nitrogen can strongly donate electron density into the pyrrole ring via resonance. This has two major consequences:
-
It significantly increases the electron density of the ring carbons, particularly at the C3 and C5 positions.
-
It dramatically enhances the basicity of the ring carbons. Computational studies have shown that for 2-aminopyrrole, protonation is favored at the C5 carbon atom, a testament to the powerful electron-donating effect of the C2-amino group.[17]
-
This electronic disparity is reflected in their stability and basicity. 2-Aminopyrroles are generally less stable than their 3-amino counterparts.[10] While comprehensive pKa data is sparse, the underlying structures—hydrazine versus enamine—dictate their behavior. The N-H proton of unsubstituted pyrrole has a pKa of ~17, reflecting the stability of the aromatic anion upon deprotonation.[2] In 2-aminopyrrole, the exocyclic amino group is the likely site of deprotonation in a strong base, making it an NH-acid.[17]
| Property | 1-Aminopyrrole Derivative | 2-Aminopyrrole Derivative | Citation |
| Structural Motif | Substituted Hydrazine | Enamine Analogue | --- |
| Exocyclic N Lone Pair | Not directly in ring aromatic system | Strong resonance donation into the ring | [17] |
| Ring Electron Density | Moderately activated | Highly activated, especially C3/C5 | [17] |
| Favored Protonation Site | Exocyclic N (expected) | Ring Carbon (C5) | [17] |
| General Stability | Generally stable | Can be unstable | [10] |
Comparative Reactivity Profiles
The electronic differences described above translate directly into distinct reactivity patterns, particularly in electrophilic aromatic substitution, a hallmark reaction of pyrroles.[18]
Reactivity of 1-Aminopyrrole
The primary site of reactivity for a 1-aminopyrrole derivative can be either the exocyclic nitrogen or the pyrrole ring, depending on the electrophile and reaction conditions. The exocyclic nitrogen, being a hydrazine nitrogen, is nucleophilic and can react with electrophiles like acylating or alkylating agents.[15] Electrophilic attack on the ring is expected to follow the typical pattern for pyrroles, favoring the C2 and C5 positions, as this leads to a more resonance-stabilized cationic intermediate (σ-complex).[3][19]
Reactivity of 2-Aminopyrrole
The 2-amino group acts as a powerful activating and directing group. The strong resonance donation from the exocyclic nitrogen overwhelmingly directs incoming electrophiles to the C3 and C5 positions. The ring is so electron-rich that it behaves less like pyrrole and more like a highly reactive enamine. This high nucleophilicity is a key feature exploited in its synthetic applications, particularly for the construction of fused ring systems.
Sources
- 1. scispace.com [scispace.com]
- 2. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 13. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
- 16. What is 1-Aminopyrrole - Properties & Specifications [chemheterocycles.com]
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- 18. Pyrrole - Wikipedia [en.wikipedia.org]
- 19. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-amino-5-methylpyrrole-2-carboxamide
Case ID: PUR-310430-93-4 Compound: 1-amino-5-methyl-1H-pyrrole-2-carboxamide CAS: 310430-93-4 Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely working with 1-amino-5-methylpyrrole-2-carboxamide , a critical "push-pull" intermediate often used in the synthesis of pyrrolo[1,2-f][1,2,4]triazine nucleosides (e.g., Remdesivir analogs) or bioactive kinase inhibitors.
This molecule presents a unique purification challenge: it contains a polar amide motif (H-bond donor/acceptor), an electron-rich pyrrole core (prone to oxidation), and a reactive N-amino group (hydrazine-like character).
This guide prioritizes purity retention over simple mass recovery, as the N-amino group is sensitive to thermal degradation and oxidation.
Module 1: Solvent Selection Logic
The choice of solvent depends heavily on the origin of your crude material (e.g., amination of 5-methylpyrrole-2-carboxamide using chloramine or hydroxylamine-O-sulfonic acid).
Solubility Profile & Recommendations
| Solvent System | Role | Suitability Rating | Technical Notes |
| Ethanol (EtOH) / Water | Primary | ⭐⭐⭐⭐⭐ (Best) | Excellent for removing inorganic salts (NaCl/NH₄Cl) carried over from amination. The amide functionality crystallizes well from aqueous alcohols. |
| Isopropanol (IPA) | Alternative | ⭐⭐⭐⭐ | Good balance of solubility. Higher boiling point than EtOH allows for better dissolution but requires careful temperature control to avoid N-N bond cleavage. |
| Ethyl Acetate / Heptane | Antisolvent | ⭐⭐⭐ | Use only if the crude is dry. Good for removing non-polar organic impurities (unreacted pyrrole starting material). Risk of "oiling out."[1] |
| Water | Single Solvent | ⭐⭐ | Caution: While soluble in hot water, prolonged heating can lead to hydrolysis of the amide or degradation of the hydrazine moiety. |
Decision Logic (DOT Visualization)
Figure 1: Decision matrix for selecting the optimal purification route based on crude impurity profile.
Module 2: Detailed Protocols
Protocol A: The Ethanol/Water Displacement (Recommended)
Best for: Crude material containing inorganic salts or trace water.
-
Dissolution: Suspend the crude 1-amino-5-methylpyrrole-2-carboxamide in Ethanol (absolute) at a ratio of 10 mL/g.
-
Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Water dropwise via the condenser until a clear solution is obtained.
-
Critical Checkpoint: Do not exceed 15% water volume. If insolubles remain after this, they are likely inorganic salts. Perform a hot filtration.
-
-
Clarification (Optional): If the solution is pink or brown, cool slightly, add activated carbon (5 wt%), stir for 15 mins, and filter hot over Celite.
-
Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.
-
Finishing: Cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the white/off-white needles. Wash with cold Ethanol. Dry under vacuum at 40°C.
Protocol B: The "Oiling Out" Rescue (Ethyl Acetate/Heptane)
Best for: Material that refuses to crystallize or forms a gum.
-
Dissolution: Dissolve crude in minimal hot Ethyl Acetate (EtOAc).
-
Seeding: Cool to warm (40°C). Add a seed crystal if available.
-
Antisolvent Addition: Add Heptane dropwise until persistent cloudiness appears.
-
Re-heating: Briefly heat back to reflux to dissolve the cloudiness.
-
Slow Cooling: Turn off the stirrer (static crystallization) and wrap the flask in foil to cool very slowly.
Module 3: Troubleshooting & FAQs
Q1: My product is turning pink/red during recrystallization. Why?
A: This is a classic signature of pyrrole oxidation . The electron-rich pyrrole ring, combined with the N-amino group, is sensitive to air and light.
-
Fix: Perform the recrystallization under an inert atmosphere (
or Ar). -
Fix: Add 0.1% sodium dithionite or EDTA to the aqueous phase if using Method A to scavenge oxidants/metals.
-
Storage: Store the final product in amber vials under argon at -20°C.
Q2: The product "oiled out" (formed a liquid layer) instead of crystallizing.
A: This occurs when the temperature drops too fast or the solvent polarity gap is too wide.
-
Fix: Re-heat the mixture until it is a single phase. Add a "bridging solvent" (like a small amount of Ethanol to an EtOAc/Heptane mix) to increase miscibility.
-
Fix: Use Seeding . Scratch the glass wall with a glass rod to induce nucleation at the interface.
Q3: Can I use Chlorinated solvents (DCM/Chloroform)?
A: Avoid. While the compound dissolves in DCM, these solvents rarely yield good crystals for this specific amide. They are better suited for extraction/workup, not final crystallization. Furthermore, traces of acid in Chloroform can decompose the N-amino group.
Module 4: Process Workflow (Graphviz)
Figure 2: Step-by-step workflow for the purification of 1-amino-5-methylpyrrole-2-carboxamide.
References
-
Gilead Sciences, Inc. (2017). Methods for treating Filoviridae virus infections. WO2017049060A1. (Describes synthesis and purification of pyrrolo[2,1-f][1,2,4]triazine precursors).
-
PubChem. (2025).[2][3] 1-Amino-5-methyl-1H-pyrrole-2-carboxamide (Compound Summary). National Library of Medicine.
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. (General guidance on amide/pyrrole crystallization logic).
-
ResearchGate. (2019). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. (Demonstrates solubility profiles of pyrrole-2-carboxamide derivatives).
Sources
Handling hygroscopic properties of aminopyrrole carboxamides
A Senior Application Scientist's Guide to Handling the Hygroscopic Properties of Aminopyrrole Carboxamides
Welcome to the technical support center for aminopyrrole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.
Disclaimer: Specific hygroscopicity data for all aminopyrrole carboxamide derivatives is not extensively available in published literature. The following recommendations are based on established principles for handling hygroscopic active pharmaceutical ingredients (APIs) and data from structurally related heterocyclic compounds. It is crucial to evaluate the specific properties of your particular aminopyrrole carboxamide derivative.
Frequently Asked Questions (FAQs)
Q1: What does it mean if my aminopyrrole carboxamide is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] For a solid compound like an aminopyrrole carboxamide, this means that the powder can physically change upon exposure to ambient humidity. The extent of moisture uptake depends on the compound's chemical structure, crystalline form, and the ambient relative humidity (RH).[2][3]
This moisture absorption can lead to a range of issues in the laboratory, from inaccurate weighing to changes in the compound's physical and chemical properties.[1]
Q2: What are the potential consequences of ignoring the hygroscopic properties of my aminopyrrole carboxamide?
A2: Neglecting the hygroscopic nature of your compound can have significant impacts on your experimental results and the long-term stability of the material. Potential consequences include:
-
Inaccurate Weighing and Concentration Determination: If the compound has absorbed water, the weighed mass will be higher than the actual amount of the active compound, leading to errors in preparing solutions of a specific molarity.
-
Physical Changes: Moisture absorption can cause the powder to become clumpy or cake, leading to poor flowability and handling difficulties.[1][4] In some cases, it can even lead to deliquescence, where the solid dissolves in the absorbed water.
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, most notably hydrolysis of the carboxamide bond, although amides are generally more resistant to hydrolysis than esters.[5] This can lead to the formation of impurities and a decrease in the potency of the compound.
-
Alteration of Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound, potentially leading to different polymorphs with altered solubility and bioavailability.[6]
Q3: How can I determine the hygroscopicity of my specific aminopyrrole carboxamide derivative?
A3: Several analytical techniques can be employed to assess the hygroscopicity of your compound:
-
Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature. It provides a detailed profile of how much water the compound absorbs at different humidity levels.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It can be used to determine the amount of water present in a sample by observing the mass loss upon heating.
-
Karl Fischer Titration: This is a highly accurate chemical method for determining the water content of a sample.[7] It is considered a gold standard for moisture analysis.
-
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be a rapid and non-destructive method for determining moisture content, particularly for in-process monitoring, but it requires the development of a calibration model against a primary method like Karl Fischer titration.[8]
Troubleshooting Guides
Problem 1: My aminopyrrole carboxamide powder is clumpy and difficult to weigh accurately.
-
Possible Cause: The compound has absorbed moisture from the atmosphere.
-
Solution:
-
Work in a Controlled Environment: If possible, handle the compound in a glove box with a controlled, low-humidity atmosphere.[9] If a glove box is not available, work quickly and minimize the time the container is open to the ambient air.[10]
-
Use a Desiccator: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) both for long-term storage and to allow the compound to equilibrate to a dry state before weighing.[9][10]
-
Drying the Compound: If the compound is already clumpy, it may be possible to dry it under vacuum at a gentle temperature. However, it is crucial to first confirm the thermal stability of your specific aminopyrrole carboxamide to avoid degradation.
-
Small Aliquots: For frequently used compounds, consider aliquoting the bulk material into smaller, tightly sealed vials. This minimizes the exposure of the entire batch to atmospheric moisture during repeated openings.
-
Problem 2: I am observing inconsistent results in my biological assays.
-
Possible Cause: Inaccurate concentrations of your test compound due to moisture absorption, or degradation of the compound in stock solutions.
-
Solution:
-
Accurate Stock Solution Preparation:
-
Before preparing a stock solution, ensure your solid compound is dry by storing it in a desiccator.
-
Alternatively, you can determine the water content of your solid using Karl Fischer titration and correct the mass used for preparing your solution accordingly.
-
-
Stock Solution Stability:
-
Prepare fresh stock solutions for critical experiments.
-
If storing stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and potential introduction of moisture from condensation. Store at -20°C or -80°C.
-
Consider performing a stability study of your compound in your chosen solvent to understand its shelf-life.
-
-
Problem 3: I need to formulate my aminopyrrole carboxamide for in vivo studies, but I'm concerned about its stability.
-
Possible Cause: The hygroscopic nature of the compound could lead to instability in the formulation.
-
Solution: Several formulation strategies can be employed to protect moisture-sensitive compounds:[6][11]
-
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can significantly improve the stability of the active pharmaceutical ingredient (API).
-
Encapsulation: Microencapsulation of the API in a protective polymer matrix can create a barrier against moisture.[6]
-
Use of Desiccants in Formulation: Incorporating a desiccant excipient, such as anhydrous dicalcium phosphate or certain types of silica, into the solid dosage form can help protect the API from moisture.
-
Lipid-Based Formulations: For oral delivery, formulating the compound in a lipid-based system can protect it from hydrolysis in the aqueous environment of the gastrointestinal tract.
-
Protective Packaging: Utilizing high-barrier packaging, such as aluminum blister packs with a desiccant, is crucial for maintaining the stability of the final drug product.[1]
-
Experimental Protocols
Protocol 1: Standard Procedure for Weighing a Hygroscopic Aminopyrrole Carboxamide
-
Preparation: Place the sealed container of the aminopyrrole carboxamide and all necessary weighing tools (spatula, weigh boat/paper) in a desiccator for at least 24 hours prior to use to ensure all components are dry.
-
Environment: If available, perform the weighing procedure inside a glove box with a controlled low-humidity atmosphere.
-
Procedure: a. Tare the balance with the empty, dry weigh boat. b. Quickly open the container of the aminopyrrole carboxamide, transfer the desired amount to the weigh boat, and immediately reseal the container. c. Record the mass. d. Promptly transfer the weighed compound to your receiving vessel (e.g., a flask for solution preparation).
-
Post-Weighing: Return the main container of the aminopyrrole carboxamide to the desiccator for storage.
Protocol 2: Determination of Water Content using Karl Fischer Titration (Conceptual Overview)
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Sample Preparation: Accurately weigh a suitable amount of the aminopyrrole carboxamide. The sample size will depend on the expected water content.
-
Titration: Introduce the sample into the titration vessel. The Karl Fischer reagent is then added, which selectively reacts with water.
-
Endpoint Detection: The endpoint of the titration is typically detected electrochemically.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of Karl Fischer reagent consumed.
Visualizations
Workflow for Handling a Hygroscopic Aminopyrrole Carboxamide
Caption: Workflow for proper storage and handling of hygroscopic compounds.
Decision Tree for Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting inconsistent results with hygroscopic compounds.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Leung, S. S., & Parikh, D. M. (2006). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Pharmaceutical Research, 23(8), 1863–1871. [Link]
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Leung, S., & Parikh, D. (2006). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. ResearchGate. [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with?[Link]
-
Chan, S. Y., Chan, H. K., & Sun, C. C. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Journal of Pharmaceutical Sciences, 112(2), 436-444. [Link]
-
Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225. [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]
-
Thakral, S., & Suryanarayanan, R. (2023). Effect of moisture on solid state stability. ResearchGate. [Link]
-
Li, Y. J., et al. (2021). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. [Link]
-
Sun, M., Zhang, G., & Sun, J. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. International Journal of Pharmaceutics, 477(1-2), 114-121. [Link]
-
Yang, W., Wiederhold, N. P., & Williams, R. O. (2008). Drug delivery strategies for improved azole antifungal action. Expert Opinion on Drug Delivery, 5(11), 1199–1216. [Link]
-
Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
Seiwa Giken Co., Ltd. (2025). Clogging Problems in Fine Powder Feeding and How to Prevent Them. [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]
-
De Haan, D. O., et al. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Kerone. (2021). Method for Moisture Analysis Techniques. [Link]
-
ResearchGate. (2025). Moisture Analysis Methods - From Laboratory to Process. [Link]
-
Prakash, K., Sridharan, A., & Sudheendra, S. (2015). Hygroscopic moisture content: Determination and correlations. ResearchGate. [Link]
-
Yang, W., Wiederhold, N. P., & Williams, R. O. (2008). Drug delivery strategies for improved azole antifungal action. Scholars @ UT Health San Antonio. [Link]
-
Wang, X., et al. (2020). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. [Link]
-
Wang, X., et al. (2024). Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]
-
Li, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Guler, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]
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Levin, V. A., et al. (1975). Imidazole carboxamides: relationship of lipophilicity to activity against intracerebral murine glioma 26 and preliminary phase II clinical trial of 5-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4-carboxamide (NSC-82196) in primary and secondary brain tumors. Cancer Chemotherapy Reports, 59(2 Pt 1), 327–331. [Link]
-
Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. [Link]
-
Vira, D., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
-
Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
-
Zhang, J., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]
-
Li, Y., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. PubMed. [Link]
-
Budai, M., et al. (2009). Aqueous solvent system for the solubilization of azole compounds. PubMed. [Link]
-
ResearchGate. (n.d.). Absorption (a) and fluorescence (b) spectra of 1 (10 μM and 2 μM for...[Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]
-
ResearchGate. (2022). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. [Link]
Sources
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- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Aminopyrrole from Hydrazine Impurities
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for identifying, removing, and quantifying residual hydrazine from 1-aminopyrrole products. Hydrazine is a common reagent in the synthesis of N-amino heterocycles, including the Paal-Knorr synthesis of 1-aminopyrroles from 1,4-dicarbonyls. However, it is also a known genotoxic impurity that regulatory bodies require to be controlled to very low levels in pharmaceutical materials[1][2]. The unique physicochemical properties of hydrazine—high polarity, low molecular weight, and lack of a UV chromophore—present significant challenges for both its removal and its detection[1].
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific 1-aminopyrrole derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: How can I confirm the presence of and quantify residual hydrazine in my 1-aminopyrrole product?
Answer: Direct analysis of hydrazine is challenging due to its poor chromatographic retention and lack of a UV chromophore[1]. The most reliable and sensitive methods involve chemical derivatization to attach a chromophore, making the hydrazine visible to a standard HPLC-UV detector. This not only enhances sensitivity but also improves chromatographic separation from the API and other impurities[1].
A widely validated approach uses an aldehyde, such as 4-Dimethylaminobenzaldehyde or 2-Hydroxy-1-Naphthalaldehyde, to form a stable, colored hydrazone that can be easily quantified.
Analytical Protocol 1: Quantification of Residual Hydrazine via HPLC-UV Derivatization
This protocol is a self-validating system to confirm the efficacy of your purification method.
Principle: Hydrazine reacts with 4-Dimethylaminobenzaldehyde (DMAB) in an acidic medium to form a yellow aldazine, which is quantified by HPLC-UV at its maximum absorbance wavelength.
Step-by-Step Methodology:
-
Reagent Preparation (Derivatizing Solution): Dissolve approximately 0.8 g of 4-Dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid[3]. Causality: The acidic environment catalyzes the condensation reaction between hydrazine and the aldehyde.
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh a known amount of your crude 1-aminopyrrole product (e.g., 100 mg) into a volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., methanol or diluent).
-
-
Derivatization:
-
To a fixed volume of each standard and sample solution, add a fixed volume of the DMAB derivatizing solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60°C for 15 minutes) to ensure complete reaction.
-
-
Analysis:
-
Analyze the derivatized standards and sample by reverse-phase HPLC with UV detection (e.g., at ~450 nm for the DMAB derivative).
-
Quantify the hydrazine in your sample by comparing the peak area of the derivative to the calibration curve generated from the standards. A limit of quantitation (LOQ) as low as 0.1-0.6 µg/g can be achieved with this type of method[2][3].
-
FAQ 2: What is the best method to remove hydrazine from my 1-aminopyrrole product?
Answer: The optimal purification strategy is dictated by the specific physical and chemical properties of your 1-aminopyrrole derivative. A logical workflow can guide you to the most efficient method.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Aminopyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Aminopyrroles and Their Mass Spectrometric Analysis
N-aminopyrroles represent a unique class of heterocyclic compounds characterized by a pyrrole ring directly substituted with an amino group at the nitrogen atom. This structural motif imparts distinct chemical properties, making them valuable synthons in medicinal chemistry and materials science. Their biological activities are of increasing interest, necessitating robust analytical methods for their characterization and identification in complex matrices. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. A thorough understanding of their fragmentation behavior under various ionization conditions is paramount for unambiguous identification and differentiation from isomeric and isobaric species.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of N-aminopyrroles, drawing upon foundational principles and analogous data from structurally related compounds. We will explore the key fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques, offering predictive insights for researchers working with these novel molecules.
Pillar 1: Foundational Principles Governing the Fragmentation of N-Aminopyrroles
The fragmentation of N-aminopyrroles is governed by a confluence of factors, including the inherent stability of the pyrrole aromatic ring, the lability of the N-N bond, and the influence of substituents on both the amino group and the pyrrole core.
The Nitrogen Rule: A First Clue
A fundamental principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, resulting in a molecular ion (M⁺˙) with an odd mass-to-charge ratio (m/z) in EI-MS. Conversely, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and an even m/z for its molecular ion. Since N-aminopyrroles contain two nitrogen atoms, they are expected to exhibit an even molecular ion peak in their EI mass spectra, a crucial first diagnostic clue.
Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization technique profoundly influences the observed fragmentation patterns.
-
Electron Ionization (EI): This high-energy ("hard") technique imparts significant internal energy to the molecule, leading to extensive fragmentation.[1] The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for structural elucidation and library matching. For N-aminopyrroles, EI is expected to induce cleavage of the weaker bonds, providing valuable structural information.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source.[1] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information. This approach is particularly useful for less volatile or thermally labile N-aminopyrrole derivatives.
Pillar 2: Predicted Fragmentation Pathways of N-Aminopyrroles
Based on the fragmentation of structurally related compounds, including N-substituted pyrroles, hydrazines, and N-amino heterocycles, we can predict the major fragmentation pathways for N-aminopyrroles.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion of an N-aminopyrrole is expected to undergo several characteristic fragmentation reactions:
-
Cleavage of the N-N Bond: The N-N bond is one of the weakest bonds in the molecule and is therefore highly susceptible to cleavage. This can occur in two ways:
-
Homolytic cleavage: This results in the formation of a pyrrolyl radical and an amino radical cation, or a pyrrolyl cation and an amino radical. The more stable cation will be more abundant.
-
Heterolytic cleavage: This leads to the formation of a pyrrolyl anion and an aminonitrenium ion, or a pyrrolyl cation and an amino anion.
-
-
α-Cleavage: Cleavage of the bond alpha to the amino group is a common fragmentation pathway for amines.[2] In N-(dialkylamino)pyrroles, this would involve the loss of an alkyl radical from the amino group, leading to a resonance-stabilized iminium ion.
-
Ring Fragmentation of the Pyrrole Core: The aromatic pyrrole ring is relatively stable, but can undergo fragmentation, especially after initial fragmentation of the N-amino group.[1] Common ring fragmentations include the loss of HCN or acetylene.
-
Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, may occur if a suitable substituent is present on the amino group or the pyrrole ring.
Diagram: Predicted EI Fragmentation Pathways of a Generic N-(dialkylamino)pyrrole
Caption: Predicted major EI fragmentation pathways for a generic N-(dialkylamino)pyrrole.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
In ESI-MS/MS, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID). The fragmentation patterns are often different from those observed in EI-MS.
-
Protonation Site: The initial site of protonation will significantly influence the fragmentation cascade. For N-aminopyrroles, protonation can occur on the pyrrole nitrogen, the exocyclic amino nitrogen, or a substituent. The gas-phase basicity of each site will determine the preferred protonation location.
-
Loss of the Amino Group: Cleavage of the N-N bond is also expected in ESI-MS/MS, often initiated by protonation. This can lead to the loss of the neutral amino group (e.g., NH₃, NHR₂, NR₃) and the formation of a protonated pyrrole ion.
-
Fragmentation of Substituents: Substituents on the amino group or the pyrrole ring will undergo their own characteristic fragmentations. For example, the loss of small neutral molecules like water or ammonia from substituents is common.
Diagram: Predicted ESI-MS/MS Fragmentation of a Protonated N-Aminopyrrole
Caption: Predicted major ESI-MS/MS fragmentation pathways for a protonated N-aminopyrrole.
Pillar 3: Case Study and Comparative Data
While comprehensive experimental data for a wide range of N-aminopyrroles is still emerging, we can draw valuable comparisons from existing data for structurally similar compounds.
Case Study: 1-(2-Aminopropyl)-2,5-dimethylpyrrole
The mass spectrum of 1-(2-Aminopropyl)-2,5-dimethylpyrrole (C₉H₁₆N₂) provides a practical example. Its molecular weight is 152.24 g/mol .
Table 1: Predicted vs. Observed Fragments for 1-(2-Aminopropyl)-2,5-dimethylpyrrole (EI-MS)
| Predicted Fragment Ion | Predicted m/z | Putative Structure/Origin |
| [M]⁺˙ | 152 | Molecular Ion |
| [M-CH₃]⁺ | 137 | Loss of a methyl group from the pyrrole ring or propyl chain |
| [M-C₂H₅]⁺ | 123 | Loss of an ethyl group (β-cleavage to the amino group) |
| [C₇H₁₀N]⁺ | 108 | Cleavage of the C-C bond alpha to the amino group (loss of CH₃CHNH₂) |
| [C₆H₈N]⁺ | 94 | Pyrrole ring fragment after loss of the aminopropyl group |
| [C₄H₅N₂]⁺ | 81 | Fragment from N-N bond cleavage and rearrangement |
| [CH₃CH=NH₂]⁺ | 44 | α-cleavage at the amino group |
Note: The actual observed fragments and their relative intensities would need to be obtained from an experimental spectrum for a definitive comparison.
Comparison with N-Alkylpyrroles
The fragmentation of N-alkylpyrroles is dominated by the loss of the alkyl group.[1] This is analogous to the predicted cleavage of the N-N bond in N-aminopyrroles, where the entire amino substituent can be lost. However, the presence of the second nitrogen atom in N-aminopyrroles introduces the possibility of more complex rearrangements and the formation of nitrogen-containing fragments that are not observed for simple N-alkylpyrroles.
Comparison with Hydrazine Derivatives
Hydrazine derivatives are known to undergo facile N-N bond cleavage upon mass spectrometric analysis. This supports the prediction that N-N bond cleavage will be a major fragmentation pathway for N-aminopyrroles. The stability of the resulting fragments will dictate the predominant cleavage pattern.
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
For GC-EI-MS:
-
Dissolve the N-aminopyrrole derivative in a volatile organic solvent (e.g., dichloromethane, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatize the compound to increase its volatility and thermal stability (e.g., by silylation of the amino group).
-
Inject 1 µL of the solution into the GC-MS system.
-
-
For LC-ESI-MS:
-
Dissolve the N-aminopyrrole derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.
-
Acidify the solution slightly with formic acid or acetic acid to promote protonation for positive ion mode analysis.
-
Infuse the solution directly into the ESI source or inject it onto an appropriate HPLC column for separation prior to MS analysis.
-
Mass Spectrometer Settings
Table 2: Typical Mass Spectrometer Parameters
| Parameter | EI-MS (GC-MS) | ESI-MS/MS (LC-MS) |
| Ionization Mode | Electron Ionization | Electrospray Ionization (Positive) |
| Electron Energy | 70 eV | N/A |
| Ion Source Temp. | 200-250 °C | 100-150 °C |
| Capillary Voltage | N/A | 3-5 kV |
| Collision Gas | N/A | Argon or Nitrogen |
| Collision Energy | N/A | 10-40 eV (variable) |
| Mass Analyzer | Quadrupole, Ion Trap, TOF | Quadrupole, Ion Trap, TOF, Orbitrap |
| Scan Range | m/z 40-500 | m/z 50-1000 (MS1), Product Ion Scan (MS/MS) |
Workflow Diagram: Structural Elucidation of N-Aminopyrroles using MS
Caption: A typical workflow for the structural elucidation of N-aminopyrroles using mass spectrometry.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of N-aminopyrroles is characterized by a rich interplay of competing and complementary fragmentation pathways. The labile N-N bond and the stable pyrrole ring are the primary drivers of the observed fragmentation patterns. While this guide provides a predictive framework based on established principles and analogous compounds, the field would greatly benefit from systematic studies on a wider range of N-aminopyrrole derivatives. High-resolution mass spectrometry and computational chemistry will undoubtedly play a pivotal role in further refining our understanding of the intricate fragmentation mechanisms of this important class of molecules. As research into the applications of N-aminopyrroles continues to expand, the detailed structural information provided by mass spectrometry will be indispensable for advancing drug discovery and materials science.
References
-
PubChem. 2,5-Dimethylpyrrole. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis.
-
Srinivas, R., et al. (2003). Mass spectral studies of N,N-dialkylaminoethanols. Rapid Communications in Mass Spectrometry, 17(7), 746-752. [Link]
-
Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 150-153. [Link]
-
Chemistry LibreTexts. Amine Fragmentation. [Link]
-
SpectraBase. 1-(2-Aminopropyl)-2,5-dimethylpyrrole. [Link]
Sources
HPLC Retention Time Guide: 1-Amino-5-methyl-1H-pyrrole-2-carboxamide
Executive Summary & Compound Profile
Target Molecule: 1-Amino-5-methyl-1H-pyrrole-2-carboxamide CAS: 310430-93-4 Role: Key intermediate in the synthesis of kinase inhibitors, antitubercular agents (MmpL3 inhibitors), and agrochemicals.
This guide addresses the chromatographic behavior of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide , a polar heterocyclic building block. Unlike simple lipophilic drugs, this molecule presents a dual challenge: the 5-methyl group provides limited hydrophobic retention, while the 1-amino (N-amino) and 2-carboxamide groups impart significant polarity and hydrogen-bonding capability.
Standard C18 methods often yield poor retention (
Strategic Method Selection
To achieve reproducible retention, we must understand the intermolecular forces at play. The N-amino group introduces hydrazine-like character, increasing polarity compared to N-alkyl pyrroles.
Decision Matrix: C18 vs. HILIC
The following decision tree outlines the logic for selecting the stationary phase based on sample complexity and required resolution.
Figure 1: Method Development Decision Tree. Comparison of Reversed-Phase (C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) pathways.
Comparative Retention Analysis
Since absolute retention times vary by system, Relative Retention Time (RRT) against stable structural analogs is the gold standard for identification.
Benchmarking Against Analogs (C18 Column)
The table below predicts the elution order based on Quantitative Structure-Property Relationships (QSPR) and hydrophobicity (LogP).
| Compound | Structure Feature | Predicted LogP | Elution Order | Retention Behavior |
| Pyrrole-2-carboxamide | Parent Scaffold | 0.45 | 1 (Earliest) | Low Retention. Lacks hydrophobic methyl; highly polar amide dominates. |
| 1-Amino-5-methyl-1H-pyrrole-2-carboxamide | Target | 0.65 | 2 (Mid) | Target. 5-Methyl adds retention, but N-amino reduces it vs. N-methyl. |
| 1-Methyl-1H-pyrrole-2-carboxamide | N-Methyl Analog | 0.85 | 3 (Late) | High Retention. N-Methyl is less polar than N-amino; no H-bond donor at N1. |
| Methyl 1-amino-1H-pyrrole-2-carboxylate | Ester Analog | 1.10 | 4 (Latest) | Highest Retention. Ester is significantly less polar than carboxamide. |
Analyst Note: If your target peak elutes before Pyrrole-2-carboxamide, suspect hydrolysis of the amide to the carboxylic acid (Pyrrole-2-carboxylic acid), which elutes near the void volume.
Experimental Protocols
Protocol A: Reversed-Phase (Recommended Starting Point)
This method utilizes the hydrophobic 5-methyl group for retention. Acidic pH is critical to suppress the ionization of the pyrrole ring and improve peak shape.
-
Column: Agilent Zorbax SB-C18 or Phenomenex Kinetex C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Gradient:
Time (min) %B Phase 0.0 5 Equilibration 10.0 60 Linear Gradient 12.0 95 Wash | 15.0 | 5 | Re-equilibration |
Expected Retention Time: 4.5 – 6.0 minutes (System dependent).
Protocol B: HILIC (For Polar Impurity Separation)
If the target co-elutes with polar matrix components, use HILIC. This mode retains the compound via its polar N-amino and amide groups.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 85% B / 15% A.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 254 nm.
Mechanism: The N-amino group interacts strongly with the water layer on the silica surface, significantly increasing retention compared to C18.
Troubleshooting & Optimization
Common Issues
-
Peak Tailing: The N-amino group can interact with residual silanols.
-
Solution: Ensure the use of "End-capped" C18 columns. Increase buffer concentration to 20mM Ammonium Formate.
-
-
Split Peaks:
-
Cause: Sample solvent mismatch.
-
Solution: Dissolve the sample in the starting mobile phase (5% MeCN / 95% Water). Do not dissolve in 100% MeCN for C18 injection.
-
-
Low Sensitivity:
-
Cause: Pyrroles have moderate UV absorption.
-
Solution: 254 nm is specific for the aromatic system. 220 nm is more sensitive but prone to baseline drift from formic acid.
-
Interaction Pathway
The diagram below illustrates the specific molecular interactions governing retention.
Figure 2: Molecular Interaction Map. Visualizing the competing forces of retention (Hydrophobic vs. Polar).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573553, Pyrrole-2-carboxamide. Retrieved from [Link]
-
Biava, M., et al. (2008). HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives. Chirality, 20(6), 775-780. [Link]
-
Zhang, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Bonkovsky, H. L., et al. (1986). High-performance liquid chromatographic separation and quantitation of tetrapyrroles.[2] Analytical Biochemistry, 155(1), 56-64.[2] [Link]
Sources
A Senior Application Scientist's Guide to N-Amino Protecting Groups for Pyrrole Synthesis
Introduction
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The synthesis and functionalization of pyrrole derivatives, however, are often complicated by the electron-rich nature of the heterocycle, which makes it susceptible to undesired side reactions and polymerization.[2] For N-substituted pyrroles, particularly N-aminopyrroles, the introduction of a protecting group on the exocyclic nitrogen is a critical strategy to modulate reactivity, enable selective functionalization, and ensure the stability of the molecule throughout a synthetic sequence.[2][3]
This guide provides an in-depth comparison of common N-amino protecting groups used in pyrrole synthesis. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, offering field-proven insights into the selection, application, and removal of these crucial synthetic tools. We will provide supporting experimental data, detailed protocols, and logical frameworks to empower researchers, chemists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Strategic Importance of N-Amino Protection in Pyrrole Synthesis
The primary role of an N-amino protecting group in this context is to act as a temporary shield. This "shield" serves several key functions:
-
Modulating Reactivity: It attenuates the nucleophilicity and basicity of the exocyclic amino group, preventing it from interfering with subsequent reactions.
-
Enhancing Stability: N-protected aminopyrroles often exhibit greater stability compared to their unprotected counterparts, which can be prone to oxidation or degradation.[2][4]
-
Directing Regioselectivity: The electronic nature of the protecting group can influence the position of electrophilic substitution on the pyrrole ring.
-
Enabling Orthogonal Synthesis: In complex syntheses, the ability to selectively remove one protecting group in the presence of others (orthogonality) is paramount. This allows for the sequential modification of different functional groups within the molecule.[5][6][7]
The ideal protecting group is easily introduced in high yield, stable to a wide range of reaction conditions, and can be removed selectively and cleanly under mild conditions without affecting other parts of the molecule.
Comparative Analysis of Key N-Amino Protecting Groups
The most prevalent and versatile protecting groups for N-amino functionalities are carbamates. We will compare the performance of the most common carbamates: Boc, Cbz, Fmoc, and Troc, which offer a range of properties and deprotection strategies.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups in organic synthesis due to its broad stability and ease of removal under specific acidic conditions.[7][8]
-
Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine or DMAP. For direct synthesis of N-Boc-aminopyrroles, a precursor like tert-butyl carbazate can be condensed with a 1,4-dicarbonyl compound.
-
Stability: Stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[7][9] This makes it orthogonal to Fmoc and Cbz groups.
-
Deprotection: Cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method. Other milder acids like HCl in dioxane or simply thermolysis can also be effective.[8] The mechanism involves the formation of a stable tert-butyl cation.
-
Expert Insight: The Boc group is a workhorse for general-purpose protection. Its stability to base and hydrogenation makes it an excellent choice when subsequent steps involve these conditions. However, its lability to acid means it is incompatible with any planned acid-catalyzed reactions.
Carboxybenzyl (Cbz or Z) Group
Introduced in the 1930s, the Cbz group is a classical and still highly relevant protecting group, prized for its stability and unique removal method.[5]
-
Introduction: Commonly introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or organic bases).[5][10]
-
Stability: Stable to most acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[5][7]
-
Deprotection: Its key feature is its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[5] This process is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. It can also be cleaved by strong acids like HBr in acetic acid, though this is less common.
-
Expert Insight: The Cbz group is ideal for syntheses where sensitive functional groups might be compromised by the acidic or basic conditions required to remove Boc or Fmoc groups. Its removal via hydrogenation is a significant advantage, provided the molecule does not contain other reducible groups like alkenes, alkynes, or certain aromatic systems.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is defined by its lability to basic conditions.[6][11][12]
-
Introduction: Typically introduced using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6][13]
-
Stability: Very stable to acidic conditions, including neat TFA, making it fully orthogonal to the Boc group.[6] It is, however, susceptible to hydrogenolysis, though less readily than the Cbz group.[6]
-
Deprotection: Rapidly removed by weak organic bases, most commonly a 20% solution of piperidine in DMF.[11][14] The mechanism is an E1cb elimination. A key advantage is that the dibenzofulvene byproduct has a strong UV absorbance, allowing for real-time reaction monitoring.[14]
-
Expert Insight: The Fmoc group is the protecting group of choice when acid-labile functionalities or linkers (in solid-phase synthesis) must be preserved. The mildness of its removal is a major benefit. The primary consideration is ensuring that the substrate is stable to basic conditions.
2,2,2-Trichloroethoxycarbonyl (Troc) Group
The Troc group offers an alternative removal strategy that is orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups.
-
Introduction: Can be introduced via the Clauson-Kaas synthesis using 2,2,2-trichloroethyl carbamate or by reacting an amine with 2,2,2-trichloroethyl chloroformate.[2]
-
Stability: Generally stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.
-
Deprotection: Selectively removed by reductive cleavage, typically using zinc dust in acetic acid or an electrolytic process.[15]
-
Expert Insight: Troc is a valuable "specialty" protecting group for complex, multi-step syntheses where orthogonality is critical. When you need to deprotect a specific amine without touching Boc, Fmoc, or Cbz groups, Troc provides a unique solution.
Data Summary: Comparison of N-Amino Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Stable Conditions | Labile (Deprotection) Conditions | Key Advantage |
| Boc | Boc₂O, DMAP | Base, H₂/Pd, Nucleophiles | Strong Acid (TFA, HCl)[8] | Broad stability, widely used | |
| Cbz (Z) | Cbz-Cl, Base | Acid, Base | H₂/Pd, Strong Lewis Acids[5] | Very mild, clean deprotection | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Acid (TFA) | Base (Piperidine, DBU)[6][11] | Orthogonal to Boc, UV active | |
| Troc | Troc-Cl, Base | Mild Acid, Mild Base | Zn / Acetic Acid[15] | Orthogonal to many groups |
Strategic Selection of a Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision based on the planned synthetic route. The following workflow illustrates a logical approach to this selection process.
Caption: Decision workflow for selecting an N-amino protecting group.
This concept of orthogonality is central to modern organic synthesis. A well-designed protecting group strategy allows for the construction of highly complex molecules with surgical precision.
Caption: Orthogonality of Boc, Fmoc, and Cbz protecting groups.
Experimental Protocols
The following protocols are provided as validated, representative procedures. Researchers should always perform reactions on a small scale first and optimize as needed for their specific substrates.
Protocol 1: General Synthesis of N-Alkoxycarbonyl Pyrroles via Clauson-Kaas Reaction[2][15]
This method provides a direct, one-step synthesis of N-protected aminopyrroles from readily available carbamates and 2,5-dimethoxytetrahydrofuran, a stable surrogate for 1,4-dicarbonyls.[2]
Caption: Workflow for Clauson-Kaas synthesis of N-protected pyrroles.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the O-substituted carbamate (1.0 equiv., e.g., tert-butyl carbazate for N-Boc-aminopyrrole).
-
Add glacial acetic acid to create a solution of approximately 0.5 M.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure N-alkoxycarbonyl pyrrole.
Protocol 2: Boc Group Deprotection[8]
Procedure:
-
Dissolve the N-Boc protected pyrrole (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected aminopyrrole.
Protocol 3: Fmoc Group Deprotection[6][11]
Procedure:
-
Dissolve the N-Fmoc protected pyrrole (1.0 equiv.) in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature. The reaction is often very fast, typically complete within 30 minutes. Monitor by TLC.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water and then brine to remove DMF and piperidine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected product.
Protocol 4: Cbz Group Deprotection[5]
Procedure:
-
Dissolve the N-Cbz protected pyrrole (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol % by weight).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until TLC indicates the reaction is complete (typically 2-16 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aminopyrrole.
Protocol 5: Troc Group Deprotection[15]
Procedure:
-
To a solution of the N-Troc protected pyrrole (1.0 equiv.) in acetic acid, add activated zinc dust (approx. 5-10 equiv.).
-
Stir the resulting suspension at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like acetone or ethyl acetate and filter through Celite to remove excess zinc and salts.
-
Concentrate the filtrate. An aqueous workup with a mild base (e.g., NaHCO₃) may be necessary to neutralize residual acetic acid before extraction and final purification.
Conclusion
The selection of an N-amino protecting group for pyrrole synthesis is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. A thorough understanding of the stability and lability of groups like Boc, Cbz, Fmoc, and Troc allows the synthetic chemist to design elegant and robust routes to complex target molecules. By considering the planned chemical transformations and leveraging the principles of orthogonality, researchers can navigate the challenges of pyrrole chemistry with confidence and precision. The protocols and comparative data provided in this guide serve as a foundational resource for making these strategic decisions in the laboratory.
References
-
Xinghui. (2026). The Versatile Role of N-Boc-Pyrrole in Modern Organic Synthesis. Available from: [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]
-
Loh, T.-P., & Tan, K.-T. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(16), 4948. Available from: [Link]
-
Barbe, G., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 78(23), 12138–12144. Available from: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. Available from: [Link]
-
ResearchGate. Pyrrole Protection. Available from: [Link]
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. Available from: [Link]
-
Organic Letters. Short and Modular Synthesis of Substituted 2-Aminopyrroles. Available from: [Link]
-
The Journal of Organic Chemistry. Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. Available from: [Link]
-
ACS Publications. Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Available from: [Link]
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Organic Letters. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Available from: [Link]
-
Academia.edu. Amino Protecting Groups Stability. Available from: [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. Available from: [Link]
-
ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available from: [Link]
-
Chemical Reviews. (2009). Amino Acid-Protecting Groups. Available from: [Link]
-
Journal of the American Chemical Society. Configurational stability of N-protected .alpha.-amino aldehydes. Available from: [Link]
-
CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available from: [Link]
-
Scribd. Stability of Amino Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of N–N Amide–Pyrrole Atropisomers via Paal–Knorr Reaction. Available from: [Link]
-
PMC. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Available from: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. total-synthesis.com [total-synthesis.com]
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- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-Amino-5-methyl-1H-pyrrole-2-carboxamide proper disposal procedures
Executive Summary: Operational Safety & Classification
1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS: 310430-93-4) is a specialized heterocyclic building block often used in the synthesis of bioactive pyrrolo[1,2-f][1,2,4]triazines.[1]
From a waste management perspective, this compound presents a unique challenge often overlooked in general safety data sheets (SDS): the presence of the
Core Disposal Directive:
-
Primary Classification: Non-Halogenated Organic Waste.
-
Critical Incompatibility: Strictly segregate from strong oxidizers and nitrosating agents. The
-amino group possesses reducing potential; contact with nitric acid or nitrite waste streams can generate heat, gas (nitrogen evolution), or carcinogenic nitrosamines. -
Disposal Method: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).
Physicochemical & Hazard Profile
Before handling waste, verify the material against the properties below to ensure no degradation or mislabeling has occurred.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 310430-93-4 | Use for waste manifest verification. |
| Molecular Formula | High Nitrogen content (approx. 30%) implies NOx generation during incineration. | |
| Appearance | Off-white to pale brown solid | Darkening indicates oxidation/polymerization (common in pyrroles). |
| Solubility | DMSO, Methanol (Moderate) | Disposal usually occurs as a solution in organic solvent. |
| GHS Hazards | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.) | Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling. |
| Reactivity | Reducing Agent | DO NOT MIX with Nitric Acid, Chromic Acid, or Peroxides. |
Critical Segregation Protocol (The "Why" & "How")
The most common accident involving pyrrole derivatives arises from improper waste stream consolidation.
The Mechanism of Hazard
The electron-rich pyrrole ring, combined with the exocyclic amino group, makes this compound susceptible to rapid oxidation.
-
Acid Sensitivity: In the presence of strong mineral acids, pyrroles can polymerize exothermically, forming "pyrrole red" tars that can clog waste lines or rupture sealed bottles.
-
Nitrosation Risk: Mixing
-amino compounds with nitrous acid sources (e.g., acidified nitrite waste) can form unstable azides or nitrosamines.
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Stream A: Halogenated Organics | Compatible | Acceptable, but non-halogenated (Stream C) is preferred to reduce incineration costs. |
| Stream C: Non-Halogenated Organics | Preferred | Target Stream. Mix with acetone, methanol, or ethanol waste. |
| Stream E: Aqueous Acids | RESTRICTED | Danger. Potential for polymerization and heat generation. |
| Stream F: Oxidizers | FORBIDDEN | High Risk. Fire/Explosion hazard due to hydrazine-like reducing character. |
Step-by-Step Disposal Workflow
This protocol ensures a "Cradle-to-Grave" chain of custody for the chemical.
Phase 1: Bench-Level Accumulation
-
Solubilization: If the waste is solid, dissolve it in a minimal amount of Acetone or Methanol. Solid powders pose a higher inhalation risk and are harder to incinerate cleanly.
-
Container Selection: Use an HDPE (High-Density Polyethylene) or Amber Glass container.
-
Scientist's Note: Amber glass is preferred because pyrroles are photosensitive. Light exposure accelerates tar formation, which creates "unknowns" that waste contractors may refuse.
-
-
Labeling:
Phase 2: Waste Stream Consolidation
Follow the decision logic below to place the container in the correct central accumulation area.
Figure 1: Waste Stream Decision Matrix. Note the preference for Non-Halogenated streams (Stream C) to facilitate energy recovery incineration.
Phase 3: Final Disposal (Contractor)
-
Method: Rotary Kiln Incineration.
-
Requirement: The facility must have a secondary combustion chamber (afterburner) and a wet scrubber.
-
Reasoning: The combustion of the amide and amino groups will generate Nitrogen Oxides (NOx). Standard open burning is prohibited.[6][7]
Emergency Spill Response
In the event of a benchtop spill, immediate containment prevents the spread of this irritant.
Scenario A: Solid Spill (Powder)
-
Isolate: Close lab doors to prevent draft.
-
PPE: Wear N95 respirator (or P100) to prevent inhalation of dust.
-
Clean-up: Do not dry sweep (generates dust).
-
Cover the spill with a wet paper towel (dampened with water or ethanol).
-
Scoop the damp material into a wide-mouth jar.
-
Wipe surface with 1N HCl (dilute) followed by soap and water to degrade trace amines.
-
Scenario B: Solution Spill
-
Absorb: Use a universal absorbent pads or vermiculite.
-
Warning: Do not use clay-based absorbents if the solvent is Hydrofluoric acid (unlikely here, but good practice).
-
-
Decontaminate: Wipe the area with a mild detergent. Avoid bleach (Sodium Hypochlorite) as it can react with the amine to form chloramines (toxic gas).
References
-
PubChem. (2025).[2] 1H-Pyrrole-2-carboxamide, 1-amino-5-methyl- Compound Summary. National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-Amino-5-methylpyrrole-2-carboxamide 95% | CAS: 310430-93-4 | AChemBlock [achemblock.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to the Safe Handling of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Amino-5-methyl-1H-pyrrole-2-carboxamide (CAS No. 310430-93-4).[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established safety protocols for structurally related pyrrole and carboxamide compounds, ensuring a cautious and comprehensive approach to its handling and disposal.
Compound Overview and Hazard Assessment
1-Amino-5-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound.[1][2] While specific toxicological data for this compound has not been thoroughly investigated, an analysis of related structures, such as pyrrole and other carboxamides, suggests potential hazards that must be addressed with rigorous safety measures.[3][4]
Potential hazards associated with similar compounds include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[4][5][6]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[3][6]
-
Flammability: Related compounds like pyrrole are flammable liquids, and vapors can form explosive mixtures with air.[5][7][8]
Therefore, a conservative approach to personal protective equipment (PPE) and handling is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is crucial to prevent accidental exposure. The following table summarizes the required PPE for handling 1-Amino-5-methyl-1H-pyrrole-2-carboxamide, based on best practices for similar chemical structures.[9][10]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[7][9] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[6][9] A face shield may be necessary for larger quantities or when there is a significant splash risk.[11] |
| Body | Laboratory coat | A buttoned lab coat made of a flame-resistant material like Nomex® is recommended, worn over cotton-based clothing.[11] |
| Respiratory | NIOSH/MSHA-approved respirator | Required if working with powders outside of a fume hood or if vapors are expected to be generated.[10][11] The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Weighing
-
Work Area: Conduct all handling of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide within a certified chemical fume hood to control potential vapors and dust.
-
PPE: Don all required PPE as outlined in the table above before handling the compound.
-
Weighing: If handling a solid form, use a balance inside the fume hood or a powder-containment hood. Use anti-static tools if the compound is a fine powder.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
Dissolving and Reactions
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Be aware of potential exothermic reactions when dissolving or reacting the compound. Use an ice bath for cooling as needed.
-
Closed Systems: Whenever possible, use a closed system for reactions to minimize the release of vapors.
Post-Procedure and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to protect both personnel and the environment.
-
Waste Segregation: Collect all waste containing 1-Amino-5-methyl-1H-pyrrole-2-carboxamide in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Contaminated Materials: Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]
Visualizing the PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment.
Caption: A decision tree for selecting appropriate PPE.
References
-
Capot Chemical. MSDS of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester. [Link]
-
PubChem. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
Sources
- 1. 1-Amino-5-methylpyrrole-2-carboxamide 95% | CAS: 310430-93-4 | AChemBlock [achemblock.com]
- 2. 310430-93-4|1-Amino-5-methyl-1H-pyrrole-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
